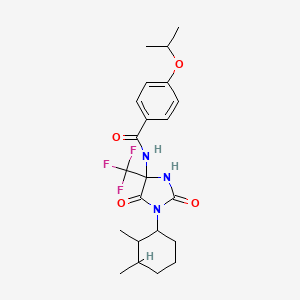
C22H28F3N3O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C22H28F3N3O4 is a complex organic molecule. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C22H28F3N3O4 involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
C22H28F3N3O4: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various derivatives of This compound .
Scientific Research Applications
C22H28F3N3O4: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which C22H28F3N3O4 exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to C22H28F3N3O4 include other fluorinated organic molecules with similar structural features. Examples include compounds with similar molecular weights and functional groups, such as trifluoromethyl-substituted aromatic compounds .
Uniqueness
What sets This compound apart from similar compounds is its specific combination of functional groups and molecular structure, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H28F3N3O4 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[1-(2,3-dimethylcyclohexyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H28F3N3O4/c1-12(2)32-16-10-8-15(9-11-16)18(29)26-21(22(23,24)25)19(30)28(20(31)27-21)17-7-5-6-13(3)14(17)4/h8-14,17H,5-7H2,1-4H3,(H,26,29)(H,27,31) |
InChI Key |
CFNNVLGMYNIWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B12615981.png)

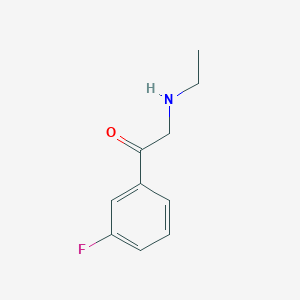
![2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole](/img/structure/B12616003.png)

![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12616014.png)
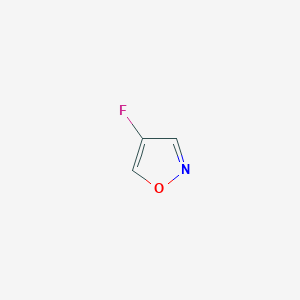
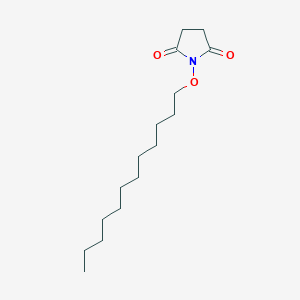
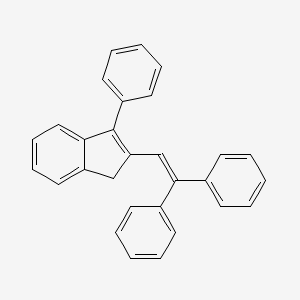
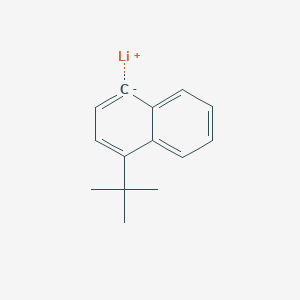
![4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B12616044.png)

